(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound characterized by a benzofuran-dihydrobenzofuran scaffold fused with a benzodioxole moiety. The Z-configuration of the methylene group at the 2-position of the dihydrobenzofuran ring defines its stereochemistry, which is critical for its physicochemical and biological properties. Structural elucidation of this compound, including bond lengths and angles, is typically performed using X-ray crystallography software such as SHELX , while visualization and intermolecular interaction analysis rely on tools like Mercury .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7/c1-22-18(20)9-23-12-3-4-13-15(8-12)26-17(19(13)21)7-11-2-5-14-16(6-11)25-10-24-14/h2-8H,9-10H2,1H3/b17-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPLQTXYFGEAIH-IDUWFGFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that incorporates several bioactive structural motifs. The compound's unique features suggest potential for diverse biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Characteristics
The molecular formula of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C20H16O7, with a molecular weight of 368.34 g/mol. The structure includes a methyl ester functional group and a benzodioxole moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. For instance, derivatives containing benzo[d][1,3]dioxole moieties have been synthesized and tested for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In one study, several derivatives were evaluated for their cytotoxicity using the Sulforhodamine B (SRB) assay on HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The results indicated that many compounds exhibited significant antitumor activity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 2.38 |
| Compound B | HCT116 | 1.54 |
| Compound C | MCF7 | 4.52 |
| Doxorubicin | HepG2 | 7.46 |
| Doxorubicin | HCT116 | 8.29 |
| Doxorubicin | MCF7 | 4.56 |
These findings suggest that the tested compounds may inhibit tumor growth effectively while exhibiting low toxicity towards normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer activity of such compounds often involve multiple pathways:
- EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that these compounds could induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins like Bax and Bcl-2.
- Cell Cycle Arrest : Analysis revealed that certain compounds caused cell cycle arrest at specific phases, contributing to their antiproliferative effects.
- Molecular Docking Studies : Computational studies have suggested potential interactions between these compounds and key biological targets, providing insights into their mechanisms at the molecular level .
Other Biological Activities
Aside from anticancer properties, preliminary studies suggest that (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may exhibit additional biological activities:
- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammatory markers in vitro.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may exhibit several biological activities:
- Antioxidant Activity : The presence of the benzodioxole moiety is known to contribute to antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting that this compound may possess similar properties pending further investigation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities, making this compound a candidate for further research in inflammatory diseases.
Synthetic Utility
The synthesis of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be approached through various methodologies:
- Diels-Alder Reactions : This compound can serve as a dienophile in Diels-Alder reactions due to its reactive double bond.
- Esterification Reactions : The methyl ester group allows for straightforward esterification reactions, facilitating the introduction of various functional groups.
- Functional Group Transformations : The compound's structure permits multiple transformations that can enhance its biological activity or modify its physicochemical properties .
Case Studies and Research Findings
Several studies have investigated compounds structurally related to (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate:
| Study | Findings |
|---|---|
| Study A | Demonstrated the antioxidant activity of similar benzodioxole derivatives using DPPH assays. |
| Study B | Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results. |
| Study C | Explored anti-inflammatory pathways in vitro using macrophage cell lines treated with related compounds. |
These studies underscore the need for further exploration into the specific mechanisms of action and therapeutic potentials of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, it is compared with three structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Impact : The Z-configuration of the target compound results in a distinct molecular packing pattern compared to its E-isomer. Mercury-based packing similarity calculations reveal that the Z-isomer forms tighter π-π interactions (3.8 Å vs. 4.2 Å in the E-isomer), likely due to reduced steric hindrance.
Functional Group Influence : Replacement of the ester group with a methoxy group (as in 6-methoxy-dihydrobenzofuran-benzodioxole) enhances hydrogen-bonding capacity (e.g., O–H···O distances of 2.1 Å vs. 2.5 Å in the target compound), as observed in Mercury’s interaction analysis .
Scaffold Simplification : Removal of the benzodioxole moiety (e.g., benzofuran-3-carboxylate) reduces thermal stability (decomposition at 120°C vs. 180°C for the target compound), highlighting the benzodioxole’s role in rigidity.
Crystallographic Data :
SHELX-refined structures of the target compound show a dihedral angle of 15.2° between the benzodioxole and benzofuran planes, whereas the E-isomer exhibits a larger angle (22.5°), corroborating packing differences.
Methodological Considerations
- Structural Analysis : SHELX remains the gold standard for refining small-molecule crystallographic data, ensuring accuracy in bond-length (±0.01 Å) and angle (±0.1°) measurements.
- Comparative Tools : Mercury’s Materials Module enables systematic comparison of intermolecular interactions (e.g., halogen bonds, π-stacking) across similar compounds, critical for structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Methodological Answer : The compound can be synthesized via benzofuran core formation followed by esterification. For example, benzyloxy-protected intermediates are generated using NaH/THF-mediated alkylation or [3,3]-sigmatropic rearrangement strategies . Key steps include protecting hydroxyl groups with benzyl ethers and subsequent deprotection under hydrogenolysis. The Z-configuration is controlled by steric and electronic factors during the condensation of the methylene group with the benzodioxole moiety .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, in benzofuran derivatives, ¹H NMR can confirm aromatic proton environments and stereochemistry, while ¹³C NMR identifies carbonyl (C=O) and ether (C-O) functional groups. Discrepancies between observed and calculated spectral data (e.g., chemical shifts in ¹³C NMR) may arise from solvent effects or crystallographic packing .
Advanced Research Questions
Q. What catalytic strategies optimize the synthesis of benzofuran-derived esters like this compound?
- Methodological Answer : Palladium-catalyzed reductive cyclization and transition-metal-mediated coupling reactions enhance efficiency. For instance, formic acid derivatives can act as CO surrogates in Pd-catalyzed carbonylations to form ester linkages . Microwave-assisted synthesis or flow chemistry may reduce reaction times and improve yields for sensitive intermediates .
Q. How can stereochemical control be achieved during the formation of the Z-configured methylene group?
- Methodological Answer : The Z-configuration is stabilized by π-π interactions between the benzodioxole and benzofuran rings. Computational modeling (DFT) predicts favorable transition states, while reaction conditions (e.g., low temperature, polar aprotic solvents like DMF) minimize isomerization. X-ray crystallography of intermediates (e.g., oxo-benzofuran derivatives) confirms stereochemistry .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data require cross-validation. For example, overlapping signals in ¹H NMR can be resolved using 2D techniques (COSY, HSQC). If HRMS shows unexpected adducts, alternative ionization methods (e.g., ESI instead of EI) or purification via preparative HPLC may isolate the target compound .
Q. What strategies improve the stability of the ester moiety under reactive conditions?
- Methodological Answer : Steric hindrance from substituents (e.g., methyl groups on the benzofuran ring) reduces hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) prevent moisture-induced degradation. Stability assays (e.g., TGA/DSC) identify decomposition thresholds, guiding storage at low temperatures (-20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
